Lipoxin A4-d5
Lipoxin A4-d5
Lipoxin A4-d5 (LXA4-d5) contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of LXA4 by GC- or LC-mass spectrometry (MS). LXA4 is a trihydroxy fatty acid containing a conjugated tetraene, produced by the metabolism of 15-HETE or 15-HpETE with human leukocytes. LXA4 is equipotent to leukotriene B4 (LTB4) in inducing superoxide generation in human neutrophils at 0.1 µM. LXA4 is associated with several other biological functions including leukocyte activation, chemotaxis effects, natural killer cell inhibition, and monocyte migration and adhesion.
Brand Name:
Vulcanchem
CAS No.:
1622429-53-1
VCID:
VC0041193
InChI:
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1/i1D3,2D2
SMILES:
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
Molecular Formula:
C20H32O5
Molecular Weight:
357.5 g/mol
Lipoxin A4-d5
CAS No.: 1622429-53-1
Cat. No.: VC0041193
Molecular Formula: C20H32O5
Molecular Weight: 357.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Lipoxin A4-d5 (LXA4-d5) contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions. It is intended for use as an internal standard for the quantification of LXA4 by GC- or LC-mass spectrometry (MS). LXA4 is a trihydroxy fatty acid containing a conjugated tetraene, produced by the metabolism of 15-HETE or 15-HpETE with human leukocytes. LXA4 is equipotent to leukotriene B4 (LTB4) in inducing superoxide generation in human neutrophils at 0.1 µM. LXA4 is associated with several other biological functions including leukocyte activation, chemotaxis effects, natural killer cell inhibition, and monocyte migration and adhesion. |
|---|---|
| CAS No. | 1622429-53-1 |
| Molecular Formula | C20H32O5 |
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | (5S,6R,7E,9E,11Z,13E,15S)-19,19,20,20,20-pentadeuterio-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid |
| Standard InChI | InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1/i1D3,2D2 |
| Standard InChI Key | IXAQOQZEOGMIQS-YUMLLTTFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])CCC[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O)O |
| SMILES | CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
| Canonical SMILES | CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
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